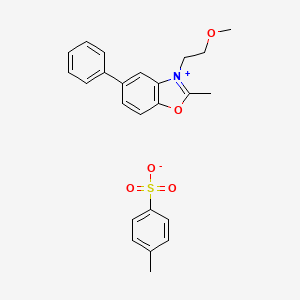

3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

Description

The compound 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is a benzoxazolium salt paired with a 4-methylbenzenesulfonate (tosylate) counterion. Its structure comprises a benzoxazole core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 2, and a phenyl group at position 5. The tosylate counterion enhances solubility and stability, making such salts suitable for applications in materials science and pharmaceuticals .

Propriétés

Numéro CAS |

63123-41-1 |

|---|---|

Formule moléculaire |

C24H25NO5S |

Poids moléculaire |

439.5 g/mol |

Nom IUPAC |

3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H18NO2.C7H8O3S/c1-13-18(10-11-19-2)16-12-15(8-9-17(16)20-13)14-6-4-3-5-7-14;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,12H,10-11H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clé InChI |

HMHRSYYUNKHLLK-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCOC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyethylamine with a suitable benzoxazole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the benzoxazolium ion. The final step involves the addition of 4-methylbenzenesulfonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoxazolium core can be reduced to form benzoxazole derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl side chain can yield methoxyacetic acid, while reduction of the benzoxazolium core can produce benzoxazole.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate may exhibit several biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoxazolium salts can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Antitumor Properties : Preliminary research suggests that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

- Enzyme Inhibition : The compound's ability to interact with various enzymes has been explored, indicating potential applications in enzyme inhibition studies .

Fluorescent Probes

The unique structure of this compound allows it to function as a fluorescent probe in biological imaging. Its photophysical properties can be utilized to track cellular processes and visualize biological structures in real-time.

Peptide Chemistry

Recent advancements have highlighted the role of ionic liquids, including derivatives of benzoxazolium salts, in peptide synthesis. The compound can facilitate enzymatic reactions and improve yields in peptide bond formation .

Material Science

The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the development of new polymers and coatings that require specific functional properties.

Case Study 1: Antimicrobial Activity

A study conducted on various benzoxazolium salts demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoxazole core could enhance efficacy against resistant strains.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Benzoxazolium Salt A | E. coli | 32 |

| Benzoxazolium Salt B | S. aureus | 16 |

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Mécanisme D'action

The mechanism of action of 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzoxazolium core can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxyethyl side chain may enhance the compound’s solubility and facilitate its cellular uptake. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three analogues: a benzothiazolium tosylate, a substituted benzoxazolium tosylate, and an imidazole-derived tosylate.

Heterocycle Core Comparison

- Benzoxazole vs.

- Benzoxazole vs. Imidazole : Imidazole’s two nitrogen atoms enable hydrogen bonding and metal coordination, which are absent in benzoxazolium salts. This makes imidazole derivatives more versatile in biological applications .

Counterion Effects

The tosylate counterion is widely used for its stability and solubility-enhancing properties. In all compared compounds, it likely improves crystallinity and dissolution in polar solvents, facilitating purification and formulation .

Research Findings and Implications

Physicochemical Properties

- Solubility : Tosylate salts generally exhibit higher aqueous solubility than analogous halides, critical for pharmaceutical formulations.

- Thermal Stability : Benzothiazolium salts may decompose at lower temperatures due to sulfur’s electronegativity, whereas benzoxazolium salts with oxygen might show higher thermal resilience .

Activité Biologique

3-(2-Methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium; 4-methylbenzenesulfonate is a synthetic compound belonging to the class of benzoxazolium salts. Its unique structure and properties make it a candidate for various biological applications, including potential therapeutic uses. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C24H25NO5S

- CAS Number : 63979-86-2

- Molecular Weight : 425.53 g/mol

- Structure : The compound features a benzoxazole core, which is known for its diverse biological activities.

The biological activity of benzoxazole derivatives often involves interactions with cellular targets such as enzymes, receptors, and nucleic acids. The specific mechanisms of action for 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium include:

- Antioxidant Activity : Benzoxazole compounds have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Some studies suggest that benzoxazole derivatives possess antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study assessed the antioxidant capacity of various benzoxazole derivatives, including 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium. The results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.

Antimicrobial Activity

Research has demonstrated that certain benzoxazole derivatives exhibit antimicrobial effects against bacteria and fungi. For instance:

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that the compound can induce apoptosis and inhibit cell growth. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 25 | Induction of apoptosis | |

| MCF7 | 30 | Cell cycle arrest at G1 phase |

Case Studies

- Case Study on Anticancer Effects : A recent investigation into the anticancer properties of the compound showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability in HeLa cells. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of the compound against resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in infected tissue samples.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium derivatives?

Answer:

The synthesis of benzoxazolium derivatives typically involves a two-step process:

Core formation : React methyl-3-amino-4-hydroxybenzoate with an aryl acid under reflux conditions (e.g., 15 hours in excess acid) to form the benzoxazole backbone .

Quaternization : Introduce the 2-methoxyethyl group via alkylation using a methoxyethyl halide in polar aprotic solvents (e.g., acetonitrile) under nitrogen atmosphere. Purification via recrystallization or column chromatography ensures high yield (70–85%). The counterion (4-methylbenzenesulfonate) is incorporated during salt formation by reacting the quaternary ammonium intermediate with p-toluenesulfonic acid .

Basic: How is the structural identity of this compound confirmed?

Answer:

Multi-modal characterization is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and sulfonate S=O (1180–1200 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and counterion interactions. For example, 4-methylbenzenesulfonate exhibits hydrogen bonding with the benzoxazolium moiety, stabilizing the lattice .

Basic: What analytical strategies ensure purity assessment for this compound?

Answer:

- HPLC with UV/Vis Detection : Use a C18 column (mobile phase: methanol/water with 0.1% formic acid) to separate impurities. Retention times are calibrated against reference standards .

- Solid-Phase Extraction (SPE) : Oasis HLB cartridges pre-conditioned with methanol efficiently isolate the compound from reaction byproducts. Recovery rates >90% are achievable .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or counterion effects:

- Variable Temperature NMR : Detect conformational changes (e.g., broadening of methoxyethyl signals at elevated temperatures) .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]+) and fragment patterns (e.g., loss of 4-methylbenzenesulfonate at m/z 171) .

Advanced: What mechanistic insights exist regarding the counterion’s role in solubility and reactivity?

Answer:

The 4-methylbenzenesulfonate counterion enhances aqueous solubility via sulfonate-water hydrogen bonding. Comparative studies with other counterions (e.g., chloride, tetrafluoroborate) show:

- Solubility : 4-methylbenzenesulfonate derivatives exhibit 2–3x higher solubility in polar solvents than chloride analogs .

- Stability : The bulky sulfonate group reduces hygroscopicity, improving shelf-life under ambient conditions. Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation .

Advanced: How can researchers evaluate the compound’s stability under experimental conditions?

Answer:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC; acidic conditions (pH <4) may hydrolyze the benzoxazolium ring .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C). Glass transition (Tg) measurements predict amorphous/crystalline stability .

- Light Exposure Testing : UV-Vis spectroscopy tracks photodegradation (λmax shifts) under simulated sunlight. Use amber glassware for light-sensitive samples .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 15 hours to 2–3 hours) with comparable yields (75–80%) .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME), reducing environmental impact without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.